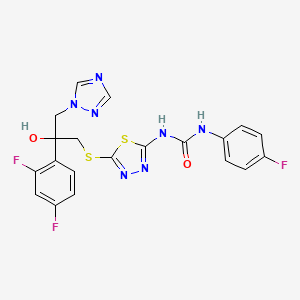
APJ receptor agonist 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APJ receptor agonist 4 is a potent and orally active agonist of the apelin receptor (APJ). It has shown promising pharmacological properties, particularly in the treatment of heart failure. The compound exhibits excellent pharmacokinetic profiles and has been studied extensively for its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of APJ receptor agonist 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
APJ receptor agonist 4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .
Wissenschaftliche Forschungsanwendungen
APJ receptor agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and signal transduction pathways.
Biology: Investigated for its role in modulating physiological processes such as fluid homeostasis and energy metabolism.
Medicine: Explored as a potential therapeutic agent for treating heart failure, hypertension, and other cardiovascular diseases.
Industry: Utilized in the development of new pharmacological agents targeting the apelin receptor
Wirkmechanismus
APJ receptor agonist 4 exerts its effects by binding to the apelin receptor (APJ), a G protein-coupled receptor. Upon binding, it activates various intracellular signaling pathways, including:
G-protein signaling: Involves the activation of G-proteins, leading to downstream effects such as increased cardiac contractility.
β-arrestin signaling: Mediates receptor internalization and desensitization, contributing to the regulation of receptor activity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apelin-13: A natural ligand for the apelin receptor with strong biological potency.
BMS-986224: A small-molecule APJ agonist with similar receptor binding and signaling profiles.
Elabela: Another endogenous ligand for the apelin receptor, involved in various physiological processes.
Uniqueness
APJ receptor agonist 4 is unique due to its excellent pharmacokinetic profile and oral bioavailability. Unlike some natural ligands, it is more stable and can be administered orally, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C28H28ClFN6O3 |
|---|---|
Molekulargewicht |
551.0 g/mol |
IUPAC-Name |
5-[3-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-1-carbonyl]-3-(2,6-diethylphenyl)-6-hydroxy-2-(1-methylpyrazol-3-yl)pyrimidin-4-one |
InChI |
InChI=1S/C28H28ClFN6O3/c1-4-16-7-6-8-17(5-2)24(16)36-25(21-10-11-34(3)33-21)32-26(37)22(28(36)39)27(38)35-12-9-18(15-35)23-20(30)13-19(29)14-31-23/h6-8,10-11,13-14,18,37H,4-5,9,12,15H2,1-3H3 |
InChI-Schlüssel |
ZJTWRAXKYGIUOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NC(=C(C2=O)C(=O)N3CCC(C3)C4=C(C=C(C=N4)Cl)F)O)C5=NN(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



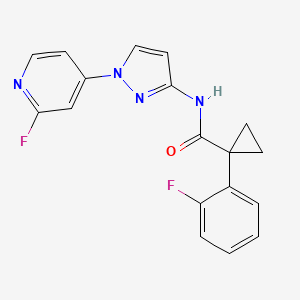


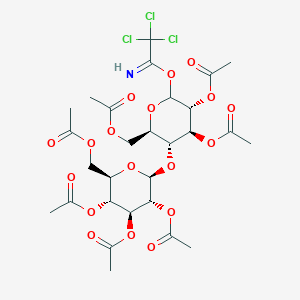

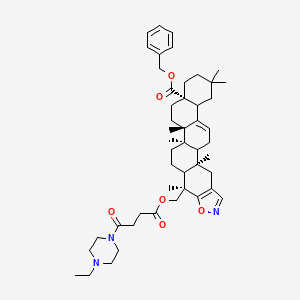
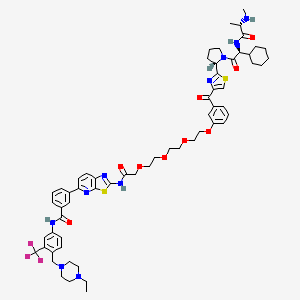

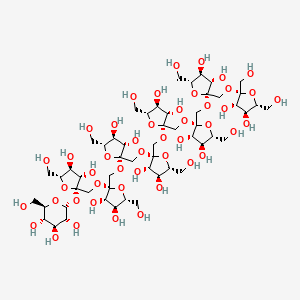
![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)
